BenchChemオンラインストアへようこそ!

ARM1

LTA4H Epoxide Hydrolase Aminopeptidase

ARM1 (4-(4-benzylphenyl)thiazol-2-amine) is the definitive research tool for separating LTA4H's pro-inflammatory epoxide hydrolase activity from its anti-inflammatory aminopeptidase function. With an IC50 of 0.5 μM against LTB4 synthesis and 0% AP inhibition at 100 μM, it uniquely spares Pro-Gly-Pro degradation—avoiding the clinical failures of non-selective inhibitors like SC-57461A. Its crystal structure (PDB: 4L2L) validates rational design, ensuring reliable target engagement. Available as free base or hydrobromide salt, with consistent ≥98% purity across major suppliers.

Molecular Formula C16H14N2S
Molecular Weight 266.36
CAS No. 1049743-03-4; 68729-05-5
Cat. No. B2560592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARM1
CAS1049743-03-4; 68729-05-5
Molecular FormulaC16H14N2S
Molecular Weight266.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
InChIInChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
InChIKeyXYDVHKCVOMGRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ARM1 (CAS 1049743-03-4, 68729-05-5) Procurement Guide: Chemical Identity, Target Engagement Profile, and Core Characteristics


ARM1 (4-(4-benzylphenyl)thiazol-2-amine), also referred to as ARM1 hydrobromide (CAS 1049743-03-4) or the free base (CAS 68729-05-5), is a small-molecule benzylphenyl-thiazolamine compound [1]. ARM1 functions as a selective inhibitor of the epoxide hydrolase (EH) activity of the bifunctional enzyme leukotriene A4 hydrolase/aminopeptidase (LTA4H), with reported IC50 values of approximately 0.5 μM for inhibiting LTB4 synthesis in human neutrophils and a Ki of 2.3 μM against purified LTA4H . Critically, ARM1 spares the enzyme's aminopeptidase activity, a key differentiator from non-selective LTA4H inhibitors . The compound is cell-permeable, commercially available, and serves as a research tool for dissecting LTA4H's dual catalytic functions in inflammation models .

Why ARM1 Cannot Be Interchanged with Generic LTA4H or Aminopeptidase Inhibitors


Generic substitution among aminopeptidase or LTA4H inhibitors is scientifically invalid due to fundamentally divergent selectivity profiles and enzyme engagement modes. Broad-spectrum aminopeptidase inhibitors such as bestatin or tosedostat target multiple aminopeptidase families (e.g., APN, LAP) with high nanomolar potency, whereas ARM1 exhibits weak aminopeptidase inhibition (IC50 > 7 μM) and primarily targets the epoxide hydrolase domain of LTA4H . Within the LTA4H inhibitor class, non-selective compounds like SC-57461A suppress both the pro-inflammatory epoxide hydrolase and anti-inflammatory aminopeptidase activities, a dual blockade associated with clinical failure [1]. In contrast, ARM1's preservation of aminopeptidase-mediated degradation of Pro-Gly-Pro (PGP) enables a distinct pharmacological outcome—suppression of LTB4-driven inflammation without ablating endogenous resolution pathways [2]. This mechanistic divergence means that substituting ARM1 with a structurally or functionally distinct analog will alter experimental outcomes, rendering cross-study comparisons or therapeutic target validation unreliable.

ARM1 Procurement Evidence: Head-to-Head Quantitative Differentiation vs. SC-57461A, Bestatin, and Tosedostat


Selective Epoxide Hydrolase Inhibition with Aminopeptidase Sparing: ARM1 vs. SC-57461A

ARM1 (Ki = 2.3 μM) selectively inhibits the epoxide hydrolase (EH) activity of LTA4H without significantly impairing its aminopeptidase (AP) activity. At concentrations up to 100 μM, ARM1 produced 0% inhibition of AP-mediated Pro-Gly-Pro (PGP) cleavage; only at 1 mM was 35% inhibition observed . In contrast, the comparator SC-57461A non-selectively inhibits both EH and AP activities of LTA4H, a profile linked to adverse clinical outcomes [1].

LTA4H Epoxide Hydrolase Aminopeptidase Selectivity Inflammation

Cellular Potency: ARM1 vs. Aminopeptidase Inhibitors (Bestatin and Tosedostat) in Primary Human Neutrophils

In primary human polymorphonuclear neutrophils (PMNs), ARM1 inhibits A23187-stimulated LTB4 synthesis with an IC50 of approximately 0.5 μM, achieving complete suppression at 5 μM [1]. This contrasts with the cellular potency profiles of broad aminopeptidase inhibitors: bestatin's reported IC50 values vary widely across aminopeptidase subtypes (e.g., 20 nM for leucine aminopeptidase, 89 μM for AP-N), and tosedostat potently inhibits LAP, PuSA, and APN (IC50 100-220 nM) but does not effectively inhibit LTA4 hydrolase (>1000 nM) .

LTB4 Synthesis Neutrophils Cellular IC50 Inflammation

Molecular Basis of Selectivity: Structural Occupation of LTA4 Hydrophobic Tunnel

X-ray crystallography (PDB: 4L2L) reveals that ARM1 occupies the hydrophobic tunnel that accommodates the ω-end of the LTA4 substrate, spatially distant from the aminopeptidase active site (coordinated by E296 and catalytic Zn²⁺) [1]. This structural separation explains the compound's selective inhibition of epoxide hydrolase activity while sparing aminopeptidase function. Comparative molecular dynamics simulations further demonstrate that ARM1 binding induces a more stable active site and overall protein conformation compared to the non-selective inhibitor SC-57461A [2].

X-ray Crystallography Binding Mode Structural Biology Rational Design

Broad Aminopeptidase Profiling: ARM1's Weak Activity Contrasts with Bestatin and Tosedostat

While ARM1 is reported as a weak aminopeptidase inhibitor (IC50 7.61 μM for aminopeptidase, 12.4 μM for epoxide hydrolase in certain assays) , its primary selectivity for LTA4H epoxide hydrolase is well-established. In contrast, bestatin is a potent, competitive inhibitor of multiple aminopeptidases (IC50 20 nM for leucine aminopeptidase, 60 nM for AP-B, but 89 μM for AP-N) . Tosedostat (CHR-2797) exhibits high potency against LAP (100 nM), PuSA (150 nM), and APN (220 nM), yet fails to inhibit LTA4 hydrolase (>1000 nM) .

Aminopeptidase Selectivity IC50 Off-target

ARM1 (CAS 1049743-03-4, 68729-05-5): Validated Application Scenarios for Research and Procurement


Dissecting LTA4H Dual Catalytic Functions in Inflammatory Signaling

ARM1 is the tool of choice for studies aiming to separate the pro-inflammatory (LTB4 synthesis) and anti-inflammatory (PGP degradation) functions of LTA4H. Its selective inhibition of epoxide hydrolase activity allows researchers to block LTB4 production while preserving PGP cleavage, a critical requirement for investigating the enzyme's role in chronic inflammatory diseases like COPD and asthma. This is supported by quantitative data showing 0% AP inhibition at 100 μM ARM1 [1].

Structure-Based Drug Discovery and Medicinal Chemistry

The high-resolution crystal structure of ARM1 bound to LTA4H (PDB: 4L2L) provides an experimentally validated scaffold for rational design of novel selective LTA4H inhibitors. Computational chemistry teams and medicinal chemists can leverage this structural information to design analogs with improved potency or altered selectivity, avoiding the dual inhibition profile of SC-57461A [2]. This scenario is particularly relevant for drug discovery programs seeking to target the LTB4 pathway without disrupting endogenous resolution mechanisms.

In Vitro Validation of LTA4H-Dependent LTB4 Synthesis in Primary Human Neutrophils

For ex vivo or in vitro studies using primary human neutrophils, ARM1 provides a robust, validated tool to inhibit LTB4 synthesis with an IC50 of 0.5 μM. This potency is sufficient for complete pathway suppression at 5 μM, enabling dose-response characterization of LTB4-dependent neutrophil functions (e.g., chemotaxis, degranulation) without confounding off-target effects on other aminopeptidases [1]. Researchers can confidently use ARM1 to establish LTA4H dependency in their specific cellular models.

Comparative Pharmacology and Target Deconvolution Studies

ARM1 serves as a critical control compound when profiling novel LTA4H inhibitors or validating target engagement of related enzymes. By comparing the activity profile of new compounds against ARM1's well-characterized selectivity (sparing AP activity, Ki = 2.3 μM), researchers can rapidly identify candidates with desirable or undesirable dual inhibition properties. This is especially important given the clinical failures associated with non-selective LTA4H inhibitors like SC-57461A [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.